2-methyltetrahydro-2H-pyran-2-carbohydrazide
Overview
Description
2-Methyltetrahydro-2H-pyran-2-carbohydrazide is a versatile chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide typically involves the reaction of 2-methyltetrahydro-2H-pyran-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyltetrahydro-2H-pyran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Methyltetrahydro-2H-pyran-2-carbohydrazide has diverse applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is used in the development of biologically active molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyltetrahydro-2H-pyran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydropyran: A structurally related compound with similar chemical properties.
Tetrahydropyran-2-carbohydrazide: Another derivative of tetrahydropyran with comparable reactivity.
2-Methyl-2H-pyran: A related heterocyclic compound with distinct chemical behavior.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Biological Activity
2-Methyltetrahydro-2H-pyran-2-carbohydrazide (CAS No. 1217862-65-1) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by its unique structure, which allows it to participate in various chemical reactions, including oxidation and substitution. Understanding these properties is crucial for elucidating its biological activity.
The biological activity of this compound may involve interaction with specific biological targets, including enzymes and receptors. The compound's hydrazide moiety can potentially influence various metabolic pathways by acting as a substrate or inhibitor.
Target Enzymes
- Kinases : Similar compounds have been reported to inhibit multiple kinases, suggesting that this compound may also exhibit kinase inhibitory activity.
- Enzymatic Interactions : The compound may interact with enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Potential effectiveness against bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Data Table: Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Inhibits proliferation of cancer cells | |
Anti-inflammatory | Reduces markers of inflammation |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of related hydrazides, it was found that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and modulation of cell cycle regulators.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
Research Findings
Recent studies have focused on the synthesis and modification of hydrazide derivatives to enhance their biological activity. Structure-activity relationship (SAR) analyses have provided insights into how small changes in the chemical structure can significantly impact potency and selectivity against specific biological targets.
Properties
IUPAC Name |
2-methyloxane-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-7(6(10)9-8)4-2-3-5-11-7/h2-5,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOECOZDNFPORSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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